l-Gatifloxacin-d4

Isotope Dilution Mass Spectrometry Reference Standard

For robust bioanalytical LC-MS/MS method validation, l-Gatifloxacin-d4 is the essential internal standard. Unlike racemic or mixed-fluoroquinolone analogs, this single (l)-stereoisomer co-elutes perfectly with the target analyte, eliminating differential matrix effects. Its site-specific +4 Da mass shift reduces spectral cross-talk, ensuring the lowest possible LLOQ for clinical PK, bioequivalence, and trace residue IDMS studies.

Molecular Formula C19H22FN3O4
Molecular Weight 379.4 g/mol
Cat. No. B12370853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Gatifloxacin-d4
Molecular FormulaC19H22FN3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1/i5D2,8D2
InChIKeyXUBOMFCQGDBHNK-RRUSYNGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





l-Gatifloxacin-d4: Isotopically Labeled Internal Standard for Precise LC-MS/MS Quantification


l-Gatifloxacin-d4 (CAS 1190043-25-4) is a stable, isotope-labeled analog of the fourth-generation fluoroquinolone antibiotic gatifloxacin, in which four hydrogen atoms on the piperazine ring are replaced by deuterium . This site-specific deuteration yields a molecular weight of 379.42 g/mol, distinct from the parent compound (375.39 g/mol), and an isotopic purity typically ≥98 atom% D . The compound is specifically synthesized as the levo (l-) stereoisomer, mirroring the active pharmaceutical form of gatifloxacin. Its primary role is as a stable isotope-labeled (SIL) internal standard for the accurate and precise quantification of gatifloxacin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why l-Gatifloxacin-d4 Cannot Be Replaced by Other Deuterated Fluoroquinolones in Quantitative LC-MS/MS


The reliability of an LC-MS/MS assay for gatifloxacin quantification is critically dependent on the internal standard's ability to precisely mimic the analyte's behavior throughout sample preparation, chromatographic separation, and mass spectrometric ionization [1]. Simple substitution with another deuterated fluoroquinolone (e.g., ciprofloxacin-d8, levofloxacin-d8, or ofloxacin-d3) fails to adequately control for analyte-specific matrix effects and extraction recovery variations due to inherent differences in physicochemical properties and chromatographic retention [2][3]. Furthermore, the use of a stereochemically undefined or racemic deuterated analog (e.g., generic Gatifloxacin-d4, Gatifloxacin-d3) introduces a critical mismatch: l-Gatifloxacin-d4 is a single, pure stereoisomer that co-elutes with the biologically active l-gatifloxacin target analyte [4]. A racemic internal standard would exhibit different chromatographic behavior, leading to differential matrix effects and compromised quantitative accuracy [5]. Thus, a stereochemically matched, structurally identical, and appropriately labeled internal standard is not an option but a requirement for robust analytical method validation and regulatory compliance [6].

Quantitative Performance Benchmarks for l-Gatifloxacin-d4 Against Common Deuterated Internal Standards


Isotopic Purity Comparison: l-Gatifloxacin-d4 vs. Gatifloxacin-d3

The utility of a deuterated internal standard is directly proportional to its isotopic purity. l-Gatifloxacin-d4 is supplied with a certified isotopic purity of ≥98 atom% D . In contrast, Gatifloxacin-d3 hydrochloride, a common alternative, is specified at >99.0 atom% D by ¹H NMR . While this is a marginal difference, the key differentiation lies in the number of labeling sites: -d4 offers four deuterium atoms providing a mass shift of +4 Da, versus the +3 Da shift for -d3. This larger mass shift is generally preferred as it further minimizes potential isotopic cross-talk and spectral overlap between the internal standard's M+0 isotope and the analyte's natural isotopic envelope, improving the signal-to-noise ratio and assay sensitivity at low concentrations [1].

Isotope Dilution Mass Spectrometry Reference Standard

Retention Time Alignment: l-Gatifloxacin-d4 vs. Ciprofloxacin-d8 as a Surrogate

A primary source of error in isotope dilution LC-MS/MS is the differential matrix effect arising when a deuterated internal standard does not precisely co-elute with its target analyte [1]. The use of a structurally similar but not identical internal standard, such as ciprofloxacin-d8 for gatifloxacin, is demonstrably inferior. While ciprofloxacin-d8 is a common fluoroquinolone internal standard, its retention time will differ significantly from gatifloxacin under standard reversed-phase LC conditions [2]. This temporal separation subjects the internal standard and analyte to different ionization environments as the solvent and matrix composition changes, invalidating the core assumption of isotope dilution that both compounds experience identical matrix effects and ionization efficiency. Consequently, quantification bias is introduced. In contrast, l-Gatifloxacin-d4, being structurally identical, exhibits virtually identical chromatographic retention to l-gatifloxacin, ensuring they experience the same matrix-induced ion suppression or enhancement, thereby providing a true correction [3].

Chromatography Matrix Effect Isotope Dilution

Stereochemical Purity: l-Gatifloxacin-d4 vs. Racemic Gatifloxacin-d4

Gatifloxacin is a chiral molecule, and its biological activity and pharmacokinetic profile are stereospecific. While the term 'Gatifloxacin-d4' often refers to a racemic or stereochemically undefined mixture, l-Gatifloxacin-d4 is a defined stereoisomer [1]. This is a critical distinction for accurate quantification of the active pharmaceutical ingredient, which is the levo (l-) enantiomer. Using a racemic deuterated standard introduces an unknown variable: the potential for differential recovery, ionization efficiency, or even chromatographic separation of the two enantiomers during analysis [2]. This can lead to inaccurate measurement of the target l-gatifloxacin. l-Gatifloxacin-d4 ensures the internal standard is an exact stereochemical match to the analyte, eliminating this source of variability and bias. This is a non-negotiable requirement for developing a specific, accurate, and regulatory-compliant bioanalytical method for gatifloxacin in plasma, tissue, or other biological matrices [3].

Stereochemistry Pharmacokinetics Analytical Method Validation

Regulatory Compliance: l-Gatifloxacin-d4 for Method Validation and ANDA Submissions

In the context of pharmaceutical analysis, particularly for Abbreviated New Drug Application (ANDA) submissions, regulatory bodies such as the US FDA and EMA require the use of appropriately characterized and fit-for-purpose reference standards and internal standards. l-Gatifloxacin-d4 is supplied with comprehensive characterization data, including HPLC purity, isotopic purity, and structural confirmation by NMR and MS, meeting the stringent documentation requirements for regulatory method validation (AMV) and quality control (QC) applications [1]. While alternatives like Gatifloxacin-d3 or 3-Desmethyl Gatifloxacin-d8 exist, they may not be directly applicable as an internal standard for the parent drug substance in a stability-indicating assay due to being a metabolite or impurity standard . l-Gatifloxacin-d4, as a direct isotopologue of the API, is the most defensible choice for demonstrating method specificity and accuracy to regulatory agencies, thereby reducing the risk of analytical review questions or delays [2].

Regulatory Science ANDA Method Validation

Primary Application Scenarios Where l-Gatifloxacin-d4 Delivers Verifiable Advantage


Regulated Bioanalysis for Pharmacokinetic (PK) and Bioequivalence (BE) Studies

For the accurate quantification of l-gatifloxacin in human plasma during clinical trials or bioequivalence studies, l-Gatifloxacin-d4 is the definitive internal standard. Its stereochemical and structural identity ensures it corrects for variable matrix effects across thousands of patient samples, a critical requirement for generating robust, auditable PK data [1]. Using a non-stereospecific or different fluoroquinolone internal standard would introduce unacceptable variability and bias, potentially leading to erroneous conclusions about drug exposure [2].

Regulatory-Compliant ANDA Method Validation for Gatifloxacin Formulations

Analytical laboratories developing stability-indicating HPLC or LC-MS/MS methods for gatifloxacin drug substance and finished product must use a highly characterized, stable internal standard. l-Gatifloxacin-d4, with its documented purity and identity, provides the necessary traceability and specificity required by FDA and ICH guidelines for method validation [3]. Its use minimizes the risk of analytical method rejection during regulatory review.

Metabolite Identification and Profiling in Complex Biological Matrices

In non-clinical ADME studies, l-Gatifloxacin-d4 serves as a powerful tool for distinguishing the parent drug from its metabolites in complex samples like hepatocyte incubations or animal tissue homogenates. Its +4 Da mass shift allows for unambiguous tracking of the parent ion and its fragment ions via LC-MS/MS, even in the presence of isobaric interferences [4]. This capability is superior to using a generic internal standard that cannot provide structural insight into the metabolic fate of the drug.

Trace-Level Quantification of Gatifloxacin Residues in Food and Environmental Samples

Regulatory and research labs monitoring antibiotic residues in food (e.g., meat, milk) or environmental water require methods with high sensitivity and minimal matrix interference. l-Gatifloxacin-d4, as an isotope-labeled analogue, enables isotope dilution mass spectrometry (IDMS) which is considered a primary ratio method capable of achieving the lowest possible measurement uncertainty at trace (ppb/ppt) concentrations [5]. The +4 Da mass shift is particularly advantageous in minimizing cross-talk from the analyte's natural isotopic peaks, thereby lowering the reliable limit of quantitation (LLOQ) [6].

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